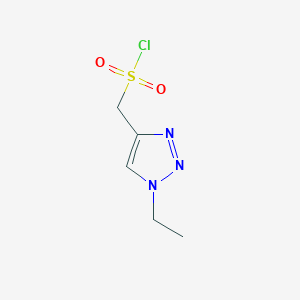
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position, a triazole ring, and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride typically involves the reaction of 1-ethyl-1H-1,2,3-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to increase yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of sulfonamide bonds, which are important in medicinal chemistry .
Biology and Medicine
In biological and medicinal research, this compound is used to modify biomolecules such as peptides and proteins. The sulfonamide linkage formed is stable and can be used to create bioconjugates for drug delivery and diagnostic applications .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride involves the formation of a sulfonamide bond through nucleophilic substitution. The sulfonyl chloride group reacts with nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more electrophilic .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
- (1-Propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
- (1-Butyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
Uniqueness
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed. The ethyl group at the 1-position of the triazole ring can affect the steric and electronic properties of the compound, making it distinct from its methyl, propyl, and butyl analogs .
Properties
Molecular Formula |
C5H8ClN3O2S |
|---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
(1-ethyltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-2-9-3-5(7-8-9)4-12(6,10)11/h3H,2,4H2,1H3 |
InChI Key |
BEUPTOWXTOIPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


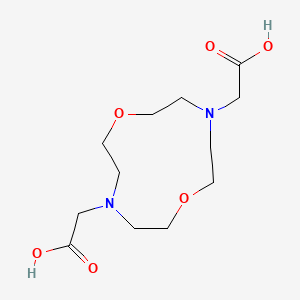
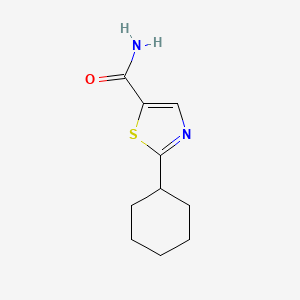
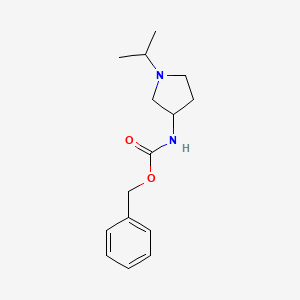

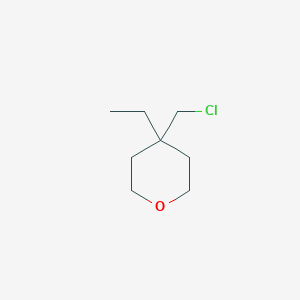
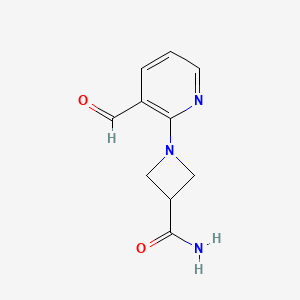
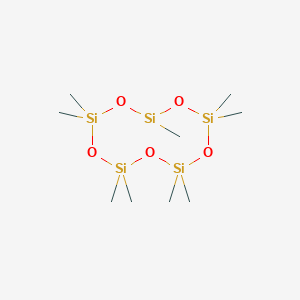
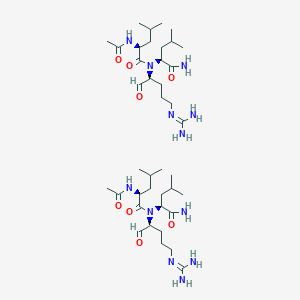
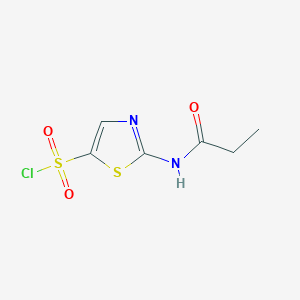
![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)

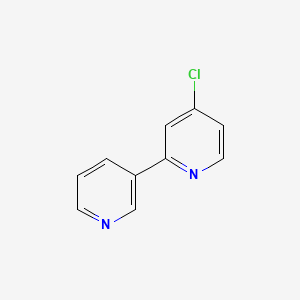
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
